molecular formula C6H9NO2 B150627 (1R,2S)-2-aminocyclopent-3-ene-1-carboxylic acid CAS No. 138039-48-2

(1R,2S)-2-aminocyclopent-3-ene-1-carboxylic acid

Cat. No.: B150627
CAS No.: 138039-48-2
M. Wt: 127.14 g/mol
InChI Key: NLCBWTXCWRLPIR-UHNVWZDZSA-N
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Description

(1R,2S)-2-Aminocyclopent-3-ene-1-carboxylic acid is a chiral amino acid derivative with a unique structure characterized by a cyclopentene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (1R,2S)-2-aminocyclopent-3-ene-1-carboxylic acid typically involves the following steps:

    Cyclopentene Formation: The initial step involves the formation of a cyclopentene ring through cyclization reactions.

    Amination: Introduction of the amino group at the 2-position can be achieved through various methods, such as reductive amination or nucleophilic substitution.

    Carboxylation: The carboxylic acid group is introduced at the 1-position through carboxylation reactions, often using carbon dioxide or carboxylating agents.

Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalytic processes and continuous flow reactors are often employed to enhance efficiency and yield.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding reduced forms, such as amines or alcohols.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

    Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions under basic or acidic conditions.

Major Products:

    Oxidation Products: Oxidized derivatives such as ketones or aldehydes.

    Reduction Products: Reduced forms like primary amines or alcohols.

    Substitution Products: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Antifungal Properties

Cispentacin has demonstrated significant antifungal activity, particularly against Candida albicans. Studies have shown that it can inhibit the growth of this pathogen both in vitro and in vivo, making it a candidate for further development as an antifungal agent .

Peptidomimetics

The compound is also utilized in the development of peptidomimetics. Its unique structure allows for conformational stabilization of peptides, which is crucial in drug design. For example, morphiceptin peptidomimetics incorporating cispentacin have shown enhanced activity at μ-opioid receptors compared to their parent compounds .

Specialty Chemicals

In the chemical industry, (1R,2S)-2-aminocyclopent-3-ene-1-carboxylic acid serves as a building block for synthesizing more complex molecules. Its ability to participate in various chemical reactions—such as oxidation and substitution—makes it a versatile intermediate in the production of specialty chemicals .

Agricultural Chemistry

Cispentacin derivatives have been explored for their potential use in agriculture, particularly as antifungal agents against plant pathogens like Pyricularia oryzae, which causes rice blast disease. The synthetic derivatives are currently advancing through clinical trials for their efficacy against fungal infections in crops .

Case Studies

Study Focus Findings
Study 1Antifungal ActivityDemonstrated significant inhibition of Candida albicans growth
Study 2PeptidomimeticsCispentacin showed enhanced μ-receptor activity compared to morphiceptin
Study 3Agricultural UseEffective against Pyricularia oryzae, with ongoing clinical trials for crop protection

Mechanism of Action

The mechanism of action of (1R,2S)-2-aminocyclopent-3-ene-1-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, modulating the activity of these targets through binding interactions. The pathways involved may include signal transduction, metabolic processes, or gene expression regulation.

Comparison with Similar Compounds

    (1R,2S)-2-Aminocyclopentane-1-carboxylic acid: A similar compound with a saturated cyclopentane ring.

    (1R,2S)-2-Aminocyclohex-3-ene-1-carboxylic acid: A homologous compound with a cyclohexene ring.

Uniqueness: (1R,2S)-2-Aminocyclopent-3-ene-1-carboxylic acid is unique due to its specific ring structure and stereochemistry, which confer distinct chemical and biological properties. Its unsaturated cyclopentene ring differentiates it from its saturated and homologous counterparts, influencing its reactivity and interactions with molecular targets.

Biological Activity

(1R,2S)-2-Aminocyclopent-3-ene-1-carboxylic acid, a chiral amino acid derivative, has garnered attention for its potential biological activities, particularly in enzyme inhibition and as a ligand in biochemical assays. This article explores its biological activity, synthesis methods, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by a cyclopentene ring structure, which contributes to its unique chemical properties. Its molecular formula is C6H9NO2C_6H_9NO_2, and it possesses both an amino group and a carboxylic acid group, making it an important building block in organic synthesis.

The biological activity of this compound primarily involves its interaction with specific molecular targets such as enzymes and receptors. It can function as either an inhibitor or an activator, modulating the activity of these targets through binding interactions. The pathways involved may include:

  • Signal Transduction : Influencing cellular signaling pathways.
  • Metabolic Processes : Modulating metabolic enzymes.
  • Gene Expression Regulation : Affecting transcription factors.

Enzyme Inhibition

Research indicates that this compound may inhibit certain enzymes, which can be beneficial in therapeutic contexts. For example, it has been studied for its potential role in inhibiting GABA transaminase (GABA-AT), an enzyme involved in the metabolism of gamma-aminobutyric acid (GABA), a key neurotransmitter in the central nervous system .

Ligand in Biochemical Assays

The compound has been evaluated as a ligand in various biochemical assays, demonstrating its ability to bind to specific receptors and modulate their activity. This property makes it a candidate for drug development aimed at conditions such as anxiety and epilepsy .

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it is useful to compare it with similar compounds:

Compound NameStructure TypeBiological Activity
(1R,2S)-2-Aminocyclopentane-1-carboxylic acidSaturated cyclopentaneLimited biological activity
(1R,2S)-2-Aminocyclohex-3-ene-1-carboxylic acidCyclohexeneSimilar enzyme inhibition potential

The unsaturated nature of the cyclopentene ring in this compound contributes to its distinct reactivity and binding characteristics compared to its saturated counterparts.

Study on GABA Receptor Modulation

Research has shown that derivatives of cyclopentene amino acids can potentiate GABA-induced chloride currents through GABAA receptors. For instance, studies indicated that compounds structurally related to this compound enhanced chloride ion influx significantly without antagonizing receptor activity . This suggests potential applications in treating neurological disorders.

Antifungal Activity

Another area of interest is the antifungal activity exhibited by related cyclopentane derivatives. For example, compounds like cispentacin have shown promising results against Candida albicans, indicating that structural modifications can lead to enhanced biological properties .

Properties

IUPAC Name

(1R,2S)-2-aminocyclopent-3-ene-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9NO2/c7-5-3-1-2-4(5)6(8)9/h1,3-5H,2,7H2,(H,8,9)/t4-,5+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLCBWTXCWRLPIR-UHNVWZDZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C=CC(C1C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C=C[C@@H]([C@@H]1C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60414982
Record name (1R,2S)-2-aminocyclopent-3-ene-1-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60414982
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

127.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

154568-20-4
Record name (1R,2S)-2-aminocyclopent-3-ene-1-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60414982
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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